2-Chloro-1-undecene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

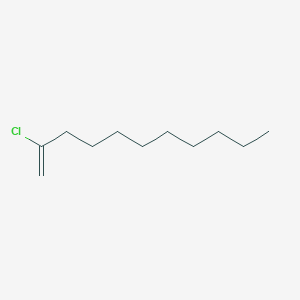

2-Chloro-1-undecene is a chemical compound with the molecular formula C11H21Cl and a molecular weight of 188.74 . It is a type of chlorinated alkene .

Molecular Structure Analysis

The InChI code for 2-Chloro-1-undecene is 1S/C11H21Cl/c1-3-4-5-6-7-8-9-10-11(2)12/h2-10H2,1H3 . This indicates that the molecule consists of a chain of 11 carbon atoms, with a chlorine atom attached to the second carbon atom.Scientific Research Applications

Synthesis and Chemical Industry Applications

2-Chloro-1-undecene's derivatives, such as methyl 10-undecenoate and 10-undecen-1-ol, are key in synthesizing acyclic α,ω-bifunctional compounds. These compounds have widespread use in medicine, perfumery, cosmetics, engineering, and the chemical industry. They serve as block synthons in targeted organic synthesis (Legostaeva et al., 2015).

Photocyclization and Rearrangement Studies

The oxa-di-π-methane (ODPM) photoisomerization application in converting bicyclo[4.4.1]undecene to bicyclo[5.3.1]undecene has been studied. This transformation is relevant for synthesizing bioactive natural products with bridgehead unsaturation (Corbett et al., 1997).

Biosynthesis and Microbial Applications

A novel family of nonheme oxidases converting medium-chain fatty acids into corresponding terminal olefins like 1-undecene has been discovered. This insight is crucial for the functional study of 1-undecene in Pseudomonas and expands the enzyme inventory for fatty acid transformation to hydrocarbons (Rui et al., 2014).

Polymer Science Applications

Gamma-ray crosslinking studies of poly(3-hydroxyoctanoate) with undecenoate moieties have been conducted. This research contributes to understanding the behavior of polymers under irradiation and their potential applications (Dufresne et al., 2001).

Safety and Hazards

2-Chloro-1-undecene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name |

2-chloroundec-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Cl/c1-3-4-5-6-7-8-9-10-11(2)12/h2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWABGZMRUSFJAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502385 |

Source

|

| Record name | 2-Chloroundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73642-98-5 |

Source

|

| Record name | 2-Chloroundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1315021.png)

![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1315029.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B1315036.png)

![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)